Antifungal agent 121

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

63052-10-8 |

|---|---|

Fórmula molecular |

C16H11N3O |

Peso molecular |

261.28 g/mol |

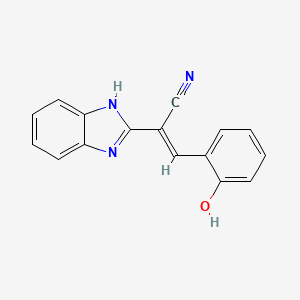

Nombre IUPAC |

(E)-2-(1H-benzimidazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C16H11N3O/c17-10-12(9-11-5-1-4-8-15(11)20)16-18-13-6-2-3-7-14(13)19-16/h1-9,20H,(H,18,19)/b12-9+ |

Clave InChI |

AZEVWTLMLJADQY-FMIVXFBMSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |

SMILES canónico |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 121 (TM11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 121, identified as compound TM11, is a novel benzimidazole-acrylonitrile hybrid derivative with demonstrated potential as a fungicidal agent.[1][2][3][4] This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways. The primary mechanism of action for TM11 is the inhibition of urease, a key enzyme in fungal nitrogen metabolism and virulence.[1][2][3][4] Additionally, in silico studies suggest a secondary mechanism involving the inhibition of succinate (B1194679) dehydrogenase, a critical enzyme in the mitochondrial electron transport chain.[1][2][3][4] This document consolidates the current understanding of TM11's antifungal properties to facilitate further research and development.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound (TM11), a benzimidazole-acrylonitrile derivative, has been identified as a potent inhibitor of fungal urease.[1][2][3][4] Urease is a crucial enzyme for many pathogenic fungi, enabling them to utilize urea (B33335) as a nitrogen source and contributing to their virulence by modulating the pH of their microenvironment.[5][6] By inhibiting this enzyme, TM11 disrupts essential metabolic processes, leading to a fungicidal effect. Furthermore, computational modeling predicts that TM11 may also target succinate dehydrogenase, suggesting a dual mechanism of action that could be advantageous in overcoming resistance.[1][2][3][4]

Core Mechanism of Action

Primary Target: Urease Inhibition

The principal mechanism of action of this compound (TM11) is the inhibition of the urease enzyme. A kinetic study has demonstrated that TM11 acts as a mixed inhibitor of urease.[1][2][3][4] This indicates that TM11 can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of the enzyme through a complex mechanism.

The inhibition of urease disrupts the fungus's ability to hydrolyze urea, a critical step in nitrogen acquisition for many fungal species. This disruption of nitrogen metabolism is a key factor in the fungicidal activity of TM11.

Secondary Target: Succinate Dehydrogenase Inhibition (Predicted)

In silico molecular docking studies have suggested that TM11 and its analogues have the potential to inhibit succinate dehydrogenase (SDH).[1][2][3][4] SDH is a vital enzyme complex in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH would disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[7][8][9] This predicted secondary mechanism, if confirmed, would represent a significant enhancement of TM11's antifungal efficacy.

Signaling Pathways and Cellular Effects

Urease Inhibition Pathway

The inhibition of urease by TM11 directly impacts the nitrogen metabolism pathway. By blocking the conversion of urea to ammonia (B1221849) and carbon dioxide, TM11 likely leads to a state of nitrogen starvation within the fungal cell. The precise downstream signaling events triggered by this nitrogen deprivation are not yet fully elucidated for TM11. However, in fungi, nitrogen limitation is known to activate complex signaling cascades, such as the target of rapamycin (B549165) (TOR) pathway, which regulate cell growth, proliferation, and autophagy.

Succinate Dehydrogenase Inhibition Pathway (Predicted)

The predicted inhibition of succinate dehydrogenase by TM11 would have a direct and severe impact on cellular respiration. By blocking the function of SDH, TM11 would interrupt the flow of electrons in the electron transport chain and halt a key step in the TCA cycle. This would lead to a rapid decrease in ATP synthesis and an accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death or apoptosis.[7][10][11]

Quantitative Data

The following table summarizes the urease inhibitory activity of this compound (TM11) and a selection of its analogues (TM1-TM53), as reported by Moghadam et al. (2024).[1][2][3][4] The data is presented as the half-maximal inhibitory concentration (IC50).

| Compound ID | Chemical Name / Substitution Pattern | Urease Inhibition IC50 (µM) |

| TM11 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-hydroxyphenyl)acrylonitrile | Not explicitly stated in abstract, but kinetic study performed |

| TM1 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |

| TM2 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |

| TM4 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile | 1.22 - 28.45 (range for active compounds) |

| TM8 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |

| TM15 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |

| TM18 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |

| Hydroxyurea | (Standard) | 100 |

| Note: The exact IC50 value for TM11 is not available in the abstract of the primary publication. The kinetic study performed on TM11 suggests it is one of the more potent compounds in the series. The IC50 range presented is for all active compounds (TM1-TM53) reported in the study. |

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol is a generalized procedure based on standard methods for determining urease inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (TM11) against urease.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate (B84403) buffer (pH 7.4)

-

Phenol (B47542) reagent (Phenol, sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide, sodium hypochlorite)

-

This compound (TM11) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TM11 in the appropriate solvent.

-

In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 5 µL of the test compound solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 40 µL of phenol reagent and 70 µL of alkali reagent to each well.

-

Incubate the plate at 37°C for 50 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound (TM11) against various fungal strains.

Materials:

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

This compound (TM11) dissolved in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of TM11 in DMSO.

-

Perform serial twofold dilutions of TM11 in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Inoculate each well of the microplate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Conclusion

This compound (TM11) represents a promising new scaffold for the development of novel antifungal therapies. Its primary mechanism of action, the inhibition of urease, targets a key aspect of fungal metabolism and virulence. The potential for a secondary mechanism of action through the inhibition of succinate dehydrogenase further enhances its therapeutic potential. Further in-depth studies are warranted to fully elucidate the downstream signaling pathways affected by TM11 in various fungal species and to validate its efficacy in preclinical and clinical settings. This technical guide provides a foundational understanding of TM11's mechanism of action to support these future research endeavors.

References

- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. js.ugd.edu.mk [js.ugd.edu.mk]

- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Antifungal Agent 121: A Technical Guide on its Discovery and Synthesis

The escalating threat of multidrug-resistant fungal infections necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. In this context, benzimidazole-acrylonitrile hybrids have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and proposed mechanism of action of a notable example from this class, designated as compound TM11, also referred to as Antifungal Agent 121. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Initial Biological Profile

This compound (TM11) is a benzimidazole-acrylonitrile derivative that was identified during a research program focused on designing potent urease inhibitors.[1][2][3] The initial discovery was not of its antifungal properties but of its significant inhibitory effect on the urease enzyme. A series of 53 benzimidazole-acrylonitrile derivatives, including TM11, were synthesized and evaluated for their biological activity.[1][2][3]

While the primary experimental data for this series of compounds is centered on urease inhibition, the structural similarities to known fungicides prompted further in silico investigation into their antifungal potential.[1][2][3] Molecular docking studies were conducted to evaluate the interaction of these compounds with succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain and a validated antifungal target.[1][2] These computational studies predicted a high potential for fungicidal activity for the entire series, including TM11.[1][2][3]

It is critical to note that, as of current literature, the antifungal activity of TM11 is putative and based on these in silico models. Further in vitro and in vivo studies are required to validate this predicted efficacy.

Synthesis of this compound (TM11)

The synthesis of this compound (TM11) and its analogues is a two-step process. The general synthetic route involves the preparation of 2-(cyanomethyl)benzimidazole (B160407), followed by a Knoevenagel condensation with a substituted benzaldehyde (B42025).[2][4]

Experimental Protocol: General Synthesis of Benzimidazole-Acrylonitrile Derivatives

Step 1: Synthesis of 2-(cyanomethyl)benzimidazole This precursor is typically synthesized through the condensation of o-phenylenediamine (B120857) with a suitable C2 synthon, such as ethyl cyanoacetate, under acidic conditions.

Step 2: Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(substituted-phenyl)acrylonitrile (e.g., TM11)

-

To a solution of 2-(cyanomethyl)benzimidazole (1 mmol) in 10 mL of ethanol (B145695), add the appropriately substituted benzaldehyde (1 mmol).

-

Add five drops of piperidine (B6355638) to the mixture to act as a basic catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to yield the final benzimidazole-acrylonitrile derivative.

The structure of TM11 and its analogues are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2][3]

Quantitative Data: Urease Inhibition

The primary experimental data available for this compound (TM11) and its congeners relates to their potent urease inhibitory activity. The half-maximal inhibitory concentrations (IC50) were determined and compared against the standard urease inhibitor, hydroxyurea.

| Compound | Urease Inhibition IC50 (µM) |

| TM11 | Not explicitly stated, but within the active range |

| Most Active Compounds (e.g., TM6, TM21) | 1.22 - 28.45 |

| Hydroxyurea (Standard) | 100 |

| Table 1: Urease inhibitory activity of the benzimidazole-acrylonitrile series compared to a standard inhibitor. Data sourced from Moghadam et al., 2024.[1][2][3] |

A kinetic study performed on TM11 revealed that it acts as a mixed inhibitor of the urease enzyme.[1][2]

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of Jack bean urease and urea (B33335) (substrate) are prepared in phosphate (B84403) buffer.

-

Incubation: The synthesized compounds (at various concentrations) are pre-incubated with the urease enzyme solution in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate solution.

-

Ammonia (B1221849) Quantification: The amount of ammonia produced as a result of urea hydrolysis is determined using the indophenol (B113434) method, where the absorbance is measured spectrophotometrically at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of urease activity is calculated by plotting the percentage of inhibition against the compound concentrations.

Proposed Antifungal Mechanism of Action

The proposed antifungal activity of TM11 is based on its predicted ability to inhibit succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[1][2][3] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicides. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Molecular docking studies suggest that the benzimidazole-acrylonitrile scaffold of TM11 can fit into the active site of SDH, interacting with key amino acid residues and preventing the binding of the natural substrate, succinate.[1][2] This mechanism is distinct from many existing antifungals that target the cell wall or cell membrane.

Future Directions and Conclusion

This compound (TM11) represents a promising starting point for the development of a new class of fungicides. While its potent urease inhibitory activity is experimentally confirmed, its antifungal properties remain to be validated. The next crucial steps in the development of this compound will be:

-

In Vitro Antifungal Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) of TM11 against a panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

-

Mechanism of Action Studies: To experimentally confirm the inhibition of succinate dehydrogenase and its impact on fungal cellular respiration.

-

Cytotoxicity and Safety Profiling: To assess the selectivity of TM11 for fungal cells over mammalian cells.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of TM11 in animal models of fungal infections.

References

- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. tandfonline.com [tandfonline.com]

Antifungal Agent 121: A Technical Guide to Its Chemical Structure, Properties, and Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Antifungal Agent 121, also identified as compound TM11, is a novel benzimidazole-acrylonitrile derivative with potential as a fungicidal agent.[1][2] This technical guide provides a comprehensive overview of its chemical structure, known properties, and hypothesized mechanism of action. While experimental data on its direct antifungal activity is not yet publicly available, this document synthesizes current knowledge, including its potent urease inhibitory effects, and outlines the experimental protocols necessary to elucidate its full antifungal potential. The proposed mechanism of action, inhibition of succinate (B1194679) dehydrogenase, is discussed in the context of molecular docking studies. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.

Chemical Structure and Physicochemical Properties

This compound (TM11) is chemically classified as a benzimidazole-acrylonitrile derivative.[1][2]

Chemical Structure:

-

Systematic Name: (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile

-

Molecular Formula: C₁₆H₁₁N₃O

-

Molecular Weight: 261.28 g/mol [3]

-

CAS Number: 343362-45-8

Table 1: Physicochemical Properties of this compound (TM11)

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O | [3] |

| Molecular Weight | 261.28 | [3] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 208–210°C | [4] |

Known Biological Activity: Urease Inhibition

A 2024 study investigated a series of benzimidazole-acrylonitrile derivatives, including TM11, and identified them as potent urease inhibitors.[4] Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is crucial for the survival of certain pathogenic microorganisms. The inhibition of this enzyme is a target for antimicrobial agent development.

Table 2: Urease Inhibitory Activity of this compound (TM11)

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Reference |

| This compound (TM11) | Jack Bean Urease | Not explicitly stated for TM11, but the series showed IC₅₀ values from 1.22–28.45 µM | Mixed Inhibitor | [4] |

| Hydroxyurea (Standard) | Jack Bean Urease | 100 µM | [4] |

A kinetic study of this compound (TM11) revealed a mixed mode of inhibition against urease.[4]

Postulated Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition

While direct experimental validation is pending, molecular docking studies suggest that the antifungal activity of benzimidazole-acrylonitrile derivatives like this compound may stem from the inhibition of succinate dehydrogenase (SDH).[4] SDH, also known as Complex II of the electron transport chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital target for antifungal agents. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Figure 1. Postulated mechanism of action of this compound. It is hypothesized to inhibit Succinate Dehydrogenase (SDH), disrupting both the TCA cycle and the electron transport chain, leading to decreased ATP production and fungal cell death.

Experimental Protocols

General Synthesis of Benzimidazole-Acrylonitrile Derivatives

The synthesis of this compound and related compounds typically involves a Knoevenagel condensation.

Figure 2. General workflow for the synthesis of benzimidazole-acrylonitrile derivatives.

Protocol:

-

Dissolve equimolar amounts of 2-(cyanomethyl)-1H-benzimidazole and the corresponding aromatic aldehyde in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid product with cold ethanol and diethyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure benzimidazole-acrylonitrile derivative.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol:

-

Fungal Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the agent that completely inhibits fungal growth.

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Protocol:

-

Enzyme Preparation: Isolate mitochondria from the target fungal species through differential centrifugation. The mitochondrial pellet will serve as the source of SDH.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), sodium succinate (substrate), and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the mitochondrial preparation to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Activity of Related Benzimidazole (B57391) Derivatives

While specific data for this compound is lacking, other benzimidazole derivatives have demonstrated a range of antifungal activities. For instance, certain fluorinated benzimidazole derivatives have shown activity against Candida species and other fungi, with MIC values varying based on the specific substitutions on the benzimidazole ring.[5] Additionally, studies on other benzimidazole compounds have reported activity against various clinical isolates of Candida and Aspergillus species.[6] These findings support the potential of the benzimidazole scaffold as a source of new antifungal agents, warranting further investigation into this compound.

Conclusion and Future Directions

This compound (TM11) presents a promising scaffold for the development of new fungicidal drugs. Its chemical tractability and the potent urease inhibitory activity of the benzimidazole-acrylonitrile class are well-documented. The primary hypothesis for its antifungal mechanism, the inhibition of succinate dehydrogenase, is biologically plausible and supported by computational models. However, the critical next steps for advancing this compound in the drug development pipeline are clear. Experimental validation of its antifungal spectrum through rigorous MIC testing against a panel of clinically relevant fungi is paramount. Furthermore, biochemical assays are required to confirm the inhibition of succinate dehydrogenase and to elucidate the precise kinetics of this interaction. The protocols outlined in this guide provide a clear roadmap for these essential future investigations. Successful validation of its antifungal efficacy and mechanism of action will position this compound as a significant lead compound in the fight against invasive fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Benzimidazole-Acrylonitrile Derivatives as Novel Fungicidal Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities.[1] This technical guide focuses on a promising class of compounds: benzimidazole-acrylonitrile hybrids. These derivatives have been investigated for their potential as potent fungicides. This document provides a comprehensive overview of their synthesis, proposed mechanism of action, and the experimental protocols for their evaluation.

Synthesis of Benzimidazole-Acrylonitrile Derivatives

A significant series of 53 benzimidazole-acrylonitrile derivatives, designated as TM1-TM53, has been synthesized and characterized.[1] The synthesis is a two-step process, which is initiated with the preparation of 2-(cyanomethyl)benzimidazole (B160407) followed by a Knoevenagel condensation with various substituted aldehydes.[1]

General Synthetic Workflow

The synthesis workflow for the title compounds is depicted below.

Caption: General synthesis workflow for benzimidazole-acrylonitrile derivatives.

Experimental Protocols

Synthesis and Characterization

General Procedure for the Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile Derivatives (TM1-TM53) [1]

-

To a solution of 2-(cyanomethyl)benzimidazole (1 mmol) in ethanol (10 mL) in a round-bottom flask, the appropriately substituted aldehyde (1 mmol) and a catalytic amount of piperidine (a few drops) are added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and dried to yield the crude product.

-

Further purification is achieved by recrystallization from a suitable solvent to afford the pure benzimidazole-acrylonitrile derivative.

Characterization Methods [1]

The synthesized compounds are typically characterized by the following spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.

An example of characterization data for a representative compound, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile (TM4) , is as follows: Yellow solid; yield: 76%; m.p.: 221–222°C; IR (cm⁻¹): 3088, 3007, 2966.[1]

Antifungal Susceptibility Testing (General Protocol)

While specific experimental antifungal data for the TM1-TM53 series is not currently available in the reviewed literature, a standard method for evaluating the in vitro antifungal activity of novel compounds is the broth microdilution assay. The following is a generalized protocol based on established methods.

Broth Microdilution Method

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Preparation of Test Compounds: Stock solutions of the benzimidazole-acrylonitrile derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.

Proposed Mechanism of Action

The fungicidal potential of the benzimidazole-acrylonitrile derivatives TM1-TM53 has been evaluated through in silico molecular docking studies.[1][2] These studies suggest that the primary target of these compounds may be succinate (B1194679) dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.

It is important to note that the broader class of benzimidazole fungicides, such as benomyl (B1667996) and carbendazim, are known to act by a different mechanism: the inhibition of β-tubulin polymerization, which disrupts microtubule assembly and mitosis. Further experimental studies are required to confirm the precise mechanism of action for the benzimidazole-acrylonitrile hybrids.

Fungicidal Activity Data

A comprehensive review of the current scientific literature did not yield experimentally determined quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal effective concentration [EC50]) for the antifungal activity of the specific benzimidazole-acrylonitrile derivatives (TM1-TM53) against fungal pathogens. The fungicidal potential of these compounds has been primarily suggested based on in silico molecular docking studies, which indicate a high potential for these derivatives to act as fungicides by inhibiting succinate dehydrogenase.[1][2]

For context, a different series of benzimidazole-acrylonitrile hybrids has been evaluated for antimycobacterial activity, with the most active compound showing a MIC of 0.78 µg/mL against Mycobacterium tuberculosis.

Further in vitro and in vivo studies are necessary to quantify the fungicidal efficacy of the TM1-TM53 series and to validate the promising results from the computational analyses.

Conclusion

Benzimidazole-acrylonitrile derivatives represent a promising new class of potential fungicides. The synthetic route to these compounds is well-established and efficient. In silico studies have provided a plausible mechanism of action targeting the succinate dehydrogenase enzyme, a validated target for fungicides. However, a critical gap exists in the current research, as experimental data on the fungicidal activity of these specific compounds is lacking. Future research should focus on the in vitro and in vivo evaluation of these derivatives against a panel of relevant plant and human fungal pathogens to validate their potential and pave the way for their development as novel antifungal agents.

References

Antifungal Agent 121: A Technical Overview of In Vitro Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to the novel investigational antifungal compound, Agent 121. It outlines its broad-spectrum activity, the standardized protocols used for its evaluation, and its proposed mechanism of action.

Spectrum of In Vitro Activity

Agent 121 demonstrates potent activity against a wide range of clinically relevant fungal pathogens, including yeasts and molds. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC), is particularly notable against species often associated with high morbidity and mortality.

The in vitro activity of Agent 121 was quantified against a panel of fungal isolates. The MIC values, representing the lowest concentration of the agent that inhibits visible growth, are summarized below. Data were generated following standardized protocols to ensure reproducibility.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) Range of Agent 121 Against Common Fungal Pathogens

| Fungal Species | Isolate Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Yeasts | ||||

| Candida albicans | 100 | 0.015 - 0.25 | 0.03 | 0.125 |

| Candida glabrata | 100 | 0.03 - 0.5 | 0.06 | 0.25 |

| Candida parapsilosis | 50 | 0.125 - 1 | 0.25 | 0.5 |

| Candida auris | 50 | 0.015 - 0.125 | 0.03 | 0.06 |

| Cryptococcus neoformans | 50 | 0.06 - 0.5 | 0.125 | 0.25 |

| Molds | ||||

| Aspergillus fumigatus | 100 | 0.015 - 0.125 | 0.03 | 0.06 |

| Aspergillus flavus | 50 | 0.03 - 0.25 | 0.06 | 0.125 |

| Rhizopus arrhizus | 25 | 4 - 16 | 8 | >16 |

| Fusarium solani | 25 | 8 - >16 | 16 | >16 |

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparative In Vitro Activity of Agent 121 and Other Antifungal Agents

| Fungal Species | Agent 121 MIC₉₀ (µg/mL) | Fluconazole (B54011) MIC₉₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Amphotericin B MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Candida albicans | 0.125 | 2 | 0.25 | 0.5 |

| Candida glabrata | 0.25 | 32 | 0.125 | 1 |

| Candida auris | 0.06 | >64 | 0.5 | 1 |

| Aspergillus fumigatus | 0.06 | N/A | 0.125 | 1 |

N/A: Not applicable, as fluconazole lacks clinically relevant activity against Aspergillus species.

Experimental Protocols

The determination of Agent 121's in vitro activity was conducted in accordance with the reference methods established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] These standardized procedures are crucial for ensuring inter-laboratory reproducibility and providing a reliable basis for comparing results.[1][5]

The susceptibility of yeast isolates, including Candida spp. and Cryptococcus neoformans, was determined using the broth microdilution method as described in the CLSI M27 document.[6][7]

-

Inoculum Preparation: Yeast isolates were cultured on potato dextrose agar (B569324) for 24-48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, equivalent to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Assay Plate Preparation: Agent 121 was serially diluted (2-fold) in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of Agent 121 that caused a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.

For molds such as Aspergillus spp., the protocol was adapted from the CLSI M38 document.[3][8]

-

Inoculum Preparation: Fungal spores (conidia) were harvested from cultures grown on potato dextrose agar for 5-7 days. The conidia were suspended in sterile saline containing a wetting agent (e.g., Tween 80), and the suspension was adjusted to a specific optical density corresponding to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

Assay Plate Preparation and Incubation: Similar to the yeast protocol, serial dilutions of Agent 121 were prepared in RPMI-1640 medium. Plates were incubated at 35°C for 48-72 hours.

-

MIC Determination: For molds, the MIC endpoint was defined as the lowest drug concentration that resulted in 100% inhibition of growth (complete visual clarity).

Proposed Mechanism of Action

Agent 121 is hypothesized to act by disrupting the integrity of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[9] Its specific target is believed to be β-(1,3)-D-glucan synthase , an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a critical polymer that provides structural rigidity to the cell wall.[10][11] This mechanism is similar to that of the echinocandin class of antifungals.[12][13] By non-competitively inhibiting the Fks1p subunit of this enzyme, Agent 121 prevents the formation of glucan polymers, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[11]

Experimental and Drug Discovery Workflow

The evaluation of Agent 121 is part of a structured drug discovery process. The typical in vitro screening cascade begins with high-throughput screening of a compound library against a key fungal pathogen, followed by more detailed characterization of promising hits.

References

- 1. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. academic.oup.com [academic.oup.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. scribd.com [scribd.com]

- 8. njccwei.com [njccwei.com]

- 9. davidmoore.org.uk [davidmoore.org.uk]

- 10. benchchem.com [benchchem.com]

- 11. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Echinocandin - Wikipedia [en.wikipedia.org]

- 13. Echinocandins – structure, mechanism of action and use in antifungal therapy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Target Identification of Antifungal Agent 121 in Fungi

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antifungal agent 121, also identified as compound TM11, is a synthetic benzimidazole-acrylonitrile derivative with demonstrated antifungal potential.[1][2] This technical guide provides a comprehensive overview of the current understanding of its molecular targets within fungal cells. Experimental evidence has identified urease as a primary target, with this compound acting as a mixed inhibitor of this key metabolic enzyme.[3][4] Additionally, in silico molecular docking studies have suggested succinate (B1194679) dehydrogenase (SDH) , a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, as a secondary potential target.[3][4][5] This document details the quantitative inhibitory data, the experimental protocols used for target identification and validation, and visualizes the key metabolic and signaling pathways affected by the agent's activity.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Benzimidazole derivatives have long been a cornerstone of antifungal therapy, and recent research into hybrid molecules like the benzimidazole-acrylonitriles has opened new avenues for development. This compound (TM11) belongs to this class of compounds.[1][2] Understanding the precise molecular targets of such agents is paramount for optimizing their efficacy, predicting potential resistance mechanisms, and ensuring their safe clinical application. This guide synthesizes the available data on the target identification of this compound, focusing on its experimentally validated interaction with urease and its computationally predicted interaction with succinate dehydrogenase.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound (TM11) and its analogues has been quantified against its primary target, urease. While specific antifungal activity (MIC) data for agent 121 against fungal species is not yet publicly available, the enzymatic inhibition data provides a strong foundation for its mechanism of action.

Table 1: Urease Inhibitory Activity of Benzimidazole-Acrylonitrile Derivatives

| Compound Series | Target Enzyme | Inhibitor | IC50 (μM) | Inhibition Type | Standard Inhibitor | Standard IC50 (μM) |

| TM1-TM53 | Jack Bean Urease | TM11 | Not Specified | Mixed | Hydroxyurea (B1673989) | 100 |

| TM1-TM53 | Jack Bean Urease | Series Range | 1.22 - 28.45 | Mixed/Various | Hydroxyurea | 100 |

Data sourced from a 2024 study on benzimidazole-acrylonitrile hybrid derivatives. The study performed a kinetic analysis on TM11, identifying it as a mixed inhibitor, and reported the IC50 range for the entire series of 53 compounds.[3][4]

Primary Target: Urease

The principal experimentally validated target of this compound is the nickel-dependent metalloenzyme, urease.[3][4]

Role of Urease in Fungal Pathogenesis

Urease is a critical enzyme for nitrogen metabolism in many fungi and a significant virulence factor, particularly for pathogenic species like Cryptococcus neoformans and Aspergillus fumigatus.[6][7][8] The enzyme catalyzes the hydrolysis of urea (B33335), which is readily available in the host, into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[9][10]

The production of ammonia has two major consequences that aid in pathogenesis:

-

Nitrogen Assimilation: It provides a readily usable nitrogen source for fungal growth and proliferation in the nutrient-limited host environment.[7]

-

pH Modulation & Tissue Damage: The release of ammonia increases the local pH of the surrounding host tissue. This alkalization helps the fungus evade the acidic environment of phagosomes within immune cells and can directly cause damage to host epithelial and endothelial cells, facilitating tissue invasion and dissemination.[6][9][10]

By inhibiting urease, this compound disrupts these key virulence mechanisms, depriving the fungus of a nitrogen source and preventing it from modulating its environment to its advantage.

Signaling and Metabolic Pathway

The inhibition of urease by this compound directly impacts fungal nitrogen metabolism and its interaction with the host immune system.

Caption: Urease inhibition pathway by this compound.

Potential Secondary Target: Succinate Dehydrogenase (SDH)

In silico molecular docking studies suggest that this compound may also bind to and inhibit succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3][4] While this interaction awaits experimental validation, SDH is a well-established and highly effective antifungal target.[11][12]

Dual Role of SDH in Fungal Metabolism

SDH is a unique enzyme complex embedded in the inner mitochondrial membrane that plays a central role in cellular energy production by linking two fundamental metabolic pathways:[11][13][14]

-

Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain (ETC): It transfers electrons from this oxidation reaction directly to the ubiquinone pool, contributing to the generation of ATP via oxidative phosphorylation.

Inhibition of SDH is highly detrimental to the fungal cell, as it simultaneously shuts down a key step in the TCA cycle and cripples the electron transport chain, leading to a rapid depletion of cellular energy and ultimately, cell death.[11][12]

Signaling and Metabolic Pathway

The potential inhibition of SDH by this compound would have a profound impact on the core energy-producing pathways of the fungal cell.

Caption: Potential inhibition of SDH by this compound.

Experimental Protocols for Target Identification

The identification of urease and the potential identification of SDH as targets for this compound rely on a combination of biochemical and computational methods. This section provides an overview of the key experimental protocols involved in this process.

General Workflow for Target Identification

A common strategy for identifying the molecular target of a novel antifungal compound follows a multi-step, integrated approach.

Caption: General experimental workflow for antifungal target identification.

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.[15] The protocol used for testing TM11 likely followed these principles.[3][4]

Objective: To quantify the inhibitory effect of this compound on urease activity.

Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically and is directly proportional to the amount of ammonia produced.[15]

Materials:

-

Purified Urease (e.g., from Jack bean)

-

Urea solution (substrate)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

This compound stock solution (dissolved in DMSO)

-

Reagent 1 (Phenol-nitroprusside solution)

-

Reagent 2 (Alkaline hypochlorite (B82951) solution)

-

96-well microplate

-

Microplate reader (absorbance at ~600-630 nm)

Procedure:

-

Plate Setup: Add buffer, varying concentrations of this compound (test wells), solvent control (DMSO, 100% activity control), and a standard inhibitor like hydroxyurea (positive control) to the wells of a 96-well plate.

-

Enzyme Addition: Add the urease enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the urea substrate solution to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Color Development: Stop the reaction and initiate color development by adding Reagent 1 followed by Reagent 2 to all wells.

-

Final Incubation: Incubate for a final period (e.g., 10 minutes) at room temperature or 37°C to allow the color to fully develop.

-

Measurement: Read the absorbance of each well using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Kinetic Analysis of Mixed Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the urease activity assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound).

Procedure:

-

Perform the urease activity assay as described above.

-

Set up a matrix of reactions where each concentration of this compound is tested against a range of urea concentrations.

-

Measure the initial reaction velocity (rate) for each combination.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

In mixed inhibition , the resulting plot will show a series of lines that intersect to the left of the Y-axis but not on the X-axis. This indicates that the inhibitor affects both the Vmax (Y-intercept) and the Km (X-intercept) of the enzyme. The inhibition constant (Ki) can be calculated from these plots.

-

Protocol: In Silico Molecular Docking

This computational method was used to predict the binding of this compound to succinate dehydrogenase.

Objective: To predict the binding affinity and interaction mode of a ligand (this compound) with a protein target (SDH).

Principle: Molecular docking programs use scoring algorithms to predict the optimal binding conformation of a small molecule within the active site of a target protein. This provides a binding energy score, which indicates the strength of the interaction, and visualizes the specific amino acid residues involved in binding.

General Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (fungal SDH) from a protein database (e.g., PDB) or create a homology model if a crystal structure is unavailable. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use docking software (e.g., AutoDock) to systematically place the ligand in the defined active site of the protein. The program will generate multiple possible binding poses.

-

Scoring and Analysis: The software calculates a binding energy score for each pose. The pose with the lowest binding energy is considered the most likely binding mode. This conformation is then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

-

Comparison: The docking results are often compared to a known inhibitor (e.g., fluxapyroxad (B1673505) for SDH) to benchmark the potential efficacy.[3]

Conclusion and Future Directions

The current body of evidence strongly supports urease as a primary molecular target of this compound (TM11) in fungi. Its action as a mixed inhibitor disrupts a key metabolic and virulence pathway, making it a promising candidate for further development. The secondary potential target, succinate dehydrogenase, identified through computational methods, represents an exciting avenue for future research.

Key future work should focus on:

-

Experimental validation of SDH inhibition through biochemical assays using isolated fungal mitochondria.

-

Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of pathogenic fungal species to quantify its antifungal efficacy.

-

Elucidation of specific kinetic constants (Ki) for the inhibition of both urease and SDH to better characterize the binding affinity.

-

Structural biology studies (e.g., X-ray crystallography) to visualize the precise binding mode of this compound within the active sites of its target enzymes.

A comprehensive understanding of these factors will be crucial for advancing this compound through the drug development pipeline and realizing its potential as a novel therapeutic for treating fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The virulence factor urease and its unexplored role in the metabolism of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Emerging Role of Urease as a General Microbial Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Profile of Compound 121: A Technical Overview

Abstract

This document provides a comprehensive technical overview of the in vitro antifungal properties of Compound 121, a novel investigational agent. The following sections detail its antifungal activity against a broad panel of pathogenic fungi, including yeast and molds, through standardized susceptibility testing. Methodologies for the key assays are described to ensure reproducibility. Furthermore, a proposed mechanism of action targeting the fungal cell wall integrity pathway is illustrated. All data presented herein are intended to support further preclinical and clinical development of Compound 121 as a potential antifungal therapeutic.

Antifungal Susceptibility Testing

The in vitro activity of Compound 121 was evaluated against a panel of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

The tables below summarize the MIC and MFC values of Compound 121 against various fungal species. The MIC is defined as the lowest concentration of the agent that causes complete inhibition of visible growth, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Antifungal Activity of Compound 121 Against Yeast Species

| Organism (Strain) | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans (ATCC 90028) | 0.5 | 1 |

| Candida glabrata (ATCC 90030) | 1 | 4 |

| Candida parapsilosis (ATCC 22019) | 0.25 | 0.5 |

| Cryptococcus neoformans (ATCC 208821) | 0.125 | 0.5 |

Table 2: Antifungal Activity of Compound 121 Against Mold Species

| Organism (Strain) | MIC (µg/mL) | MFC (µg/mL) |

| Aspergillus fumigatus (ATCC 204305) | 1 | 2 |

| Aspergillus flavus (ATCC 204304) | 2 | 8 |

| Rhizopus oryzae (ATCC 20344) | 4 | >16 |

| Fusarium solani (ATCC 36031) | 2 | 4 |

Experimental Protocols

Detailed methodologies for the primary experiments are provided below.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 (for yeast) and M38 (for molds) documents.

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours (yeast) or 5-7 days (molds). Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

-

Drug Dilution: Compound 121 was serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range of 0.06 to 128 µg/mL.

-

Incubation: Each well was inoculated with the prepared fungal suspension. Plates were incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of Compound 121 showing no visible growth compared to the drug-free control well.

MFC Determination

-

Subculturing: Following MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.

-

Plating: The aliquots were plated onto SDA plates.

-

Incubation: Plates were incubated at 35°C for 48 hours or until growth was seen in the growth control subculture.

-

MFC Reading: The MFC was defined as the lowest drug concentration from which fewer than 3 colonies grew (≥99.9% kill).

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for Compound 121.

The Emergence of Piperazine-Based Antifungals: A Technical Guide to a Promising New Class of Agents Against Drug-Resistant Fungi

For Immediate Release

In the global fight against antimicrobial resistance, the rise of drug-resistant fungal infections presents a formidable challenge to public health. Pathogens such as Candida auris and fluconazole-resistant Candida albicans necessitate the urgent development of novel antifungal agents with new mechanisms of action. This technical guide delves into the burgeoning class of piperazine-based compounds, which have demonstrated significant potential in combating these resilient fungal foes. While the designation "Antifungal Agent 121" has been applied to various compounds in different research contexts, including phenazines, piperidines, and endophytic fungal metabolites, this paper will focus on the well-documented and clinically relevant piperazine-core structures, which show particular promise against medically important yeasts.[1][2][3]

Piperazine (B1678402) and its derivatives are a versatile scaffold in medicinal chemistry, known for their presence in a wide array of bioactive compounds.[4][5] Recent research has highlighted their potent antifungal properties, which appear to be multifaceted. Some piperazine derivatives target the fungal cell wall, while others, particularly piperazine-azole hybrids, disrupt the ergosterol (B1671047) biosynthetic pathway, a validated target of conventional azole antifungals.[1][3][6][7] This dual-targeting capability and the potential to overcome existing resistance mechanisms make them a compelling area of study for researchers and drug development professionals.

Quantitative Analysis of Antifungal Activity

The efficacy of piperazine-based antifungals has been quantified against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds, showcasing their potency against both susceptible and drug-resistant strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| pta1 | Candida auris | 0.24 - 0.97 | [8][9] |

| pta2 | Candida auris | 0.24 - 0.97 | [8][9] |

| pta3 | Candida auris | 0.24 - 0.97 | [8][9] |

| Amphotericin B | Candida auris | 0.125 - 4 | [9] |

| Compound 5p | Fluconazole-resistant C. albicans | Not specified, but potent | [6] |

| Compound 7 | Candida auris | 0.016 - 4 | [10] |

| Compound 18 | Candida auris | 0.016 - 4 | [10] |

| Compound 21 | Candida auris | 0.016 - 4 | [10] |

| Fluconazole | Candida auris | >64 | [10] |

Table 1: In Vitro Antifungal Activity of Piperidine/Piperazine Derivatives against Candida auris and resistant C. albicans.

| Compound ID | Fungal Strain | MFC (µg/mL) | Reference |

| pta1 | Candida auris | 3.9 | [9] |

| pta2 | Candida auris | 1.95 | [9] |

| pta3 | Candida auris | 0.97 | [9] |

Table 2: Minimum Fungicidal Concentration (MFC) of Piperidine Derivatives against Candida auris.

Experimental Protocols

The evaluation of these novel antifungal agents involves a series of standardized and specialized assays. Below are the detailed methodologies for key experiments.

Synthesis of Piperazine-Azole Hybrids

A representative synthesis of piperazine-azole hybrids involves a multi-step process. The following is a generalized protocol:

-

Step 1: Alkylation of Piperazine: Piperazine is reacted with a linear alkyl halide (e.g., bromoalkane) in a nucleophilic substitution reaction to generate the N-alkylated piperazine derivative.

-

Step 2: Synthesis of the Azole Moiety: A fluorinated or chlorinated acetophenone (B1666503) is synthesized as a precursor for the azole head group.

-

Step 3: Coupling of Alkylated Piperazine and Azole Moiety: The N-alkylated piperazine is coupled with the synthesized azole precursor to yield the final piperazine-azole hybrid.

-

Purification: The final compounds are purified using column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: Fungal isolates are grown on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline, and the cell density is adjusted to a final concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.

-

Preparation of Drug Dilutions: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Biofilm Inhibition Assay

The ability of the compounds to inhibit biofilm formation is a critical measure of their potential efficacy.

-

Biofilm Formation: Fungal cells are incubated in 96-well plates in a suitable medium (e.g., RPMI) at 37°C to allow for biofilm formation.

-

Treatment: The test compounds are added to the wells at various concentrations at the time of inoculation.

-

Quantification: After incubation, the wells are washed to remove non-adherent cells. The biofilm biomass is then quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the research and development of piperazine-based antifungals, the following diagrams have been generated using the DOT language.

Caption: Synthesis of Piperazine-Azole Hybrids.

Caption: Experimental Evaluation Workflow.

Caption: Signaling Pathway Inhibition.

Concluding Remarks

The development of piperazine-based antifungal agents represents a significant step forward in addressing the critical need for new therapies against drug-resistant fungal pathogens. The data presented in this guide underscore the potent in vitro activity of these compounds against challenging isolates like Candida auris. The detailed protocols provide a framework for the continued investigation and optimization of this promising chemical class. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of their mechanisms of action to pave the way for their potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impressions.manipal.edu [impressions.manipal.edu]

- 6. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Frontier of Antifungal Therapeutics: An In-depth Technical Guide to Novel Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The rising tide of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health. The limited arsenal (B13267) of antifungal agents and the shared eukaryotic biology of fungi and their human hosts necessitate the urgent discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a comprehensive overview of the core facets of modern antifungal drug discovery, from emerging molecular targets to innovative therapeutic strategies, with a focus on the key experimental protocols and quantitative data that underpin this critical field of research.

Emerging Molecular Targets: Beyond the Fungal Cell Membrane

For decades, the fungal cell membrane, and specifically the ergosterol (B1671047) biosynthesis pathway, has been the primary target for antifungal drugs. However, the landscape of antifungal research is expanding to include a variety of novel targets that offer the promise of increased selectivity and reduced toxicity.

Dihydroorotate Dehydrogenase (DHODH)

A pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, DHODH is essential for fungal DNA and RNA synthesis. Its inhibition leads to the depletion of pyrimidines, ultimately halting fungal growth. Olorofim, a first-in-class orotomide, is a potent and selective inhibitor of fungal DHODH.

Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, many of which are essential for cell wall integrity, adhesion, and virulence. The inhibition of the Gwt1 enzyme in this pathway disrupts the proper localization of these proteins, leading to cell wall defects and fungal cell death. Fosmanogepix, a prodrug of manogepix, is a novel antifungal agent that targets Gwt1.

(1,3)-β-D-Glucan Synthase

A key component of the fungal cell wall, (1,3)-β-D-glucan is a polysaccharide that provides structural integrity. The echinocandins are a class of antifungals that inhibit glucan synthase. Novel agents like the triterpenoid (B12794562) ibrexafungerp (B609083) and the next-generation echinocandin rezafungin also target this essential enzyme, offering potential advantages in terms of oral bioavailability and extended half-life.

Mitochondrial Respiratory Chain

The mitochondrial respiratory chain is a vital source of cellular energy. Targeting fungal-specific components of this pathway can lead to potent antifungal activity. The arylamidine T-2307, for instance, is known to disrupt the mitochondrial membrane potential in fungi.

A New Generation of Antifungal Agents: Quantitative Efficacy and Pharmacokinetics

The development of novel antifungal agents is marked by rigorous in vitro and in vivo testing to determine their efficacy, pharmacokinetic properties, and safety profiles. The following tables summarize key quantitative data for some of the most promising candidates in the clinical pipeline.

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Rezafungin | Candida albicans | ≤0.015 - 2 | 0.03 | 0.06 |

| Candida glabrata | ≤0.015 - >4 | 0.06 | 0.12 | |

| Candida parapsilosis | 0.25 - 4 | 1 | 2 | |

| Aspergillus fumigatus | ≤0.015 - 2 | 0.03 | 0.125 | |

| Ibrexafungerp | Candida albicans | 0.016 - 0.5 | - | 0.125 |

| Candida auris | 0.25 - 1 | 0.5 | 1 | |

| Candida parapsilosis | - | - | 2 | |

| Aspergillus fumigatus | 0.008 - 0.25 | 0.03 | 0.06 | |

| Olorofim | Aspergillus fumigatus (Wild-Type) | - | - | - |

| Aspergillus fumigatus (Azole-Resistant) | - | - | - | |

| Scedosporium spp. | 0.009 - 0.5 | - | 0.03 - 0.5 | |

| Fosmanogepix (Manogepix) | Candida spp. | 0.002 - 0.03 | - | - |

| Candida auris | 0.008 - 0.015 | - | - |

Table 1: In Vitro Activity of Novel Antifungal Agents. Minimum Inhibitory Concentration (MIC) values are crucial for assessing the intrinsic potency of an antifungal compound against various fungal pathogens.

| Antifungal Agent | Cmax (ng/mL) | Half-life (t½) (hours) | Oral Bioavailability (%) |

| Ibrexafungerp | 291 - 1086 | 18.29 - 21.30 | ~35 - 51 (animal models) |

| Rezafungin | 16,400 (mean) | ~130 | Not Applicable (IV) |

| Fosmanogepix | - | - | >90 |

Table 2: Pharmacokinetic Parameters of Novel Antifungal Agents in Humans. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for determining appropriate dosing regimens.

| Antifungal Agent | Animal Model | Fungal Pathogen | Key Efficacy Finding |

| Olorofim | Neutropenic Murine Model | Aspergillus fumigatus | Significantly improved survival compared to untreated controls. |

| Neutropenic Murine Model | Scedosporium apiospermum | 80% survival in treated mice versus <20% in controls. | |

| Fosmanogepix | Murine Disseminated Candidiasis | Candida auris | 89% treatment success and survival at Day 30. |

Table 3: In Vivo Efficacy of Novel Antifungal Agents. Animal models of invasive fungal infections are essential for evaluating the therapeutic potential of a new drug candidate in a living system.

Key Experimental Protocols in Antifungal Drug Discovery

The journey from a promising compound to a clinically approved antifungal drug involves a series of standardized and rigorous experimental protocols.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), involves challenging a standardized fungal inoculum with serial dilutions of the antifungal drug in a 96-well microtiter plate.

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL in the test wells.

-

Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in RPMI-1640 medium in the wells of a microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plate is incubated at 35°C for 24–48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.

Mechanism of Action Studies: Enzyme Inhibition Assays

To confirm that a novel antifungal agent acts on its intended target, enzyme inhibition assays are performed. These assays measure the ability of the compound to inhibit the activity of a specific fungal enzyme.

This colorimetric assay measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the enzymatic activity of DHODH.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the DHODH enzyme, its substrate dihydroorotate, and the electron acceptor DCIP in an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., Olorofim) are added to the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated, and the decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored over time.

-

IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.

This radiometric assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into insoluble glucan polymers.

Methodology:

-

Enzyme Preparation: A membrane fraction containing glucan synthase is prepared from fungal cell lysates.

-

Reaction Mixture Preparation: The reaction mixture includes the enzyme preparation, the substrate UDP-[¹⁴C]glucose, and a GTP analog (GTPγS) in a suitable buffer.

-

Inhibitor Addition: The test compound (e.g., Ibrexafungerp) is added at various concentrations.

-

Reaction and Product Capture: The reaction is incubated, and the resulting radiolabeled glucan polymer is captured on a filter.

-

Quantification and IC₅₀ Determination: The amount of radioactivity on the filter is measured using a scintillation counter, and the IC₅₀ is determined.

In Vivo Efficacy Studies: Murine Model of Disseminated Candidiasis

Animal models are indispensable for evaluating the efficacy of a new antifungal agent in a complex biological system. The murine model of disseminated candidiasis is a widely used and well-established model.

Methodology:

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are often immunosuppressed with agents like cyclophosphamide (B585) to render them susceptible to systemic fungal infection.

-

Inoculum Preparation: Candida albicans is grown in culture, and the cells are washed and resuspended in sterile saline to a specific concentration.

-

Infection: A defined inoculum of Candida albicans is injected intravenously into the mice.

-

Treatment: The antifungal agent is administered at various doses and schedules (e.g., oral gavage or intraperitoneal injection).

-

Endpoint Determination: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on agar plates and counting the colony-forming units (CFUs).

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Diagrammatic representations of signaling pathways and experimental workflows are essential tools for understanding the complex biological processes involved in fungal pathogenesis and the methodologies used to study them.

Caption: A generalized workflow for antifungal drug discovery and development.

Caption: Key components of the fungal cell wall biosynthesis pathway.

Caption: The ergosterol biosynthesis pathway, a major antifungal target.

Caption: The glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.